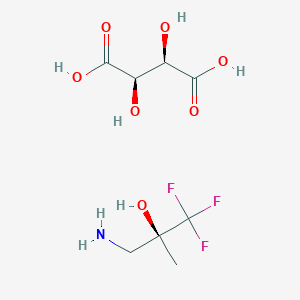
(S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (2R,3R)-2,3-dihydroxysuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (2R,3R)-2,3-dihydroxysuccinate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes both amino and hydroxyl functional groups, as well as trifluoromethyl and succinate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (2R,3R)-2,3-dihydroxysuccinate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of (S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol with (2R,3R)-2,3-dihydroxysuccinic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can optimize reaction conditions, reduce waste, and improve yield. The choice of method depends on the desired scale of production and the specific requirements of the application.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (2R,3R)-2,3-dihydroxysuccinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amino group can produce primary amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (2R,3R)-2,3-dihydroxysuccinate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential as a pharmaceutical intermediate for developing new drugs.
Mechanism of Action
The mechanism by which (S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (2R,3R)-2,3-dihydroxysuccinate exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in drug development .
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol: Lacks the succinate moiety but shares similar functional groups.
(2R,3R)-2,3-Dihydroxysuccinic acid: Contains the succinate moiety but lacks the trifluoromethyl and amino groups.
Uniqueness
(S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (2R,3R)-2,3-dihydroxysuccinate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound in various fields of research .
Properties
Molecular Formula |
C8H14F3NO7 |
|---|---|
Molecular Weight |
293.19 g/mol |
IUPAC Name |
(2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C4H8F3NO.C4H6O6/c1-3(9,2-8)4(5,6)7;5-1(3(7)8)2(6)4(9)10/h9H,2,8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t3-;1-,2-/m01/s1 |
InChI Key |
CWRLZKYQXSRQQK-CGSHOFOJSA-N |
Isomeric SMILES |
C[C@](CN)(C(F)(F)F)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(CN)(C(F)(F)F)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


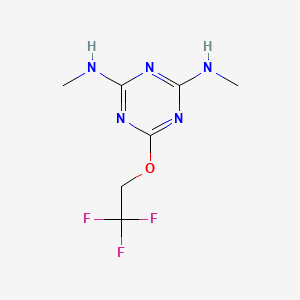
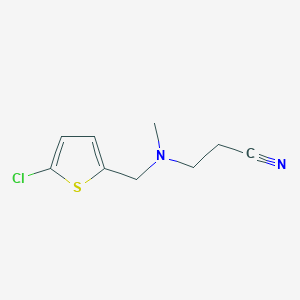
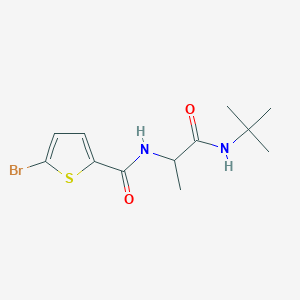
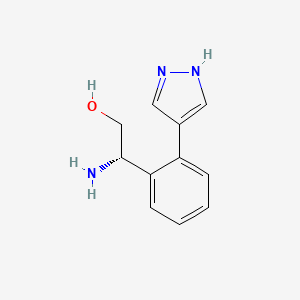
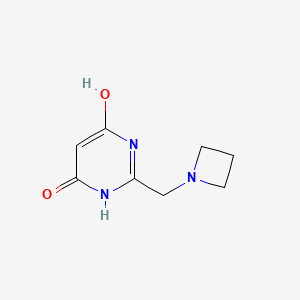
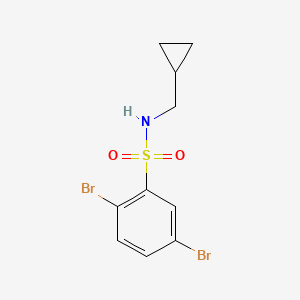



![6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14904789.png)
![1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B14904796.png)
![(S)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B14904808.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarboxylic acid](/img/structure/B14904815.png)

